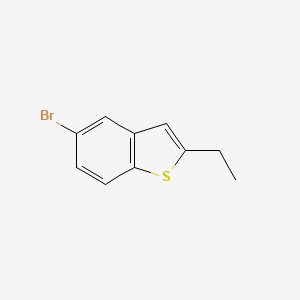

5-Bromo-2-ethyl-1-benzothiophene

描述

5-Bromo-2-ethyl-1-benzothiophene is a brominated benzothiophene derivative featuring a bromine atom at the 5-position and an ethyl group at the 2-position of the fused aromatic ring system. Benzothiophenes are sulfur-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility.

属性

IUPAC Name |

5-bromo-2-ethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrS/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUYWVIIKVDXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469141 | |

| Record name | 5-BROMO-2-ETHYL-1-BENZOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360044-66-2 | |

| Record name | 5-BROMO-2-ETHYL-1-BENZOTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Chemical Synthesis

5-Bromo-2-ethyl-1-benzothiophene serves as an essential building block in organic synthesis. It is utilized in the preparation of various functionalized benzothiophene derivatives through several synthetic pathways, including:

- Suzuki Coupling Reactions : This method involves the coupling of arylboronic acids with halogenated benzothiophenes, enabling the formation of diverse substituted derivatives with potential biological activities .

- Domino Reactions : These reactions facilitate the synthesis of complex molecules by combining multiple steps into one, often leading to higher yields and reduced reaction times .

Synthesis Overview

| Method | Description | Yield |

|---|---|---|

| Suzuki Coupling | Coupling with arylboronic acids | Up to 95% |

| Domino Reaction | Multiple-step synthesis in one pot | Varies (typically high) |

Antibacterial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, a synthesized analog showed an MIC value of 3.125 mg/mL against XDR Salmonella Typhi, outperforming standard antibiotics like ciprofloxacin . This highlights the compound's potential as a lead structure for developing new antibacterial agents.

Anticancer Potential

Benzothiophene derivatives are being investigated for their anticancer properties due to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . The inhibition of HDACs can lead to the reactivation of tumor suppressor genes, presenting a therapeutic avenue for cancer treatment.

Case Study 1: Antibacterial Activity Assessment

A study synthesized several thiophene derivatives based on this compound and evaluated their antibacterial efficacy against various pathogens. The results indicated that certain modifications significantly enhanced antibacterial properties, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Anticancer Activity

In another investigation, compounds derived from this compound were tested for their ability to induce apoptosis in cancer cell lines. The findings revealed that these compounds could selectively target neoplastic cells while sparing normal cells, underscoring their potential as selective anticancer agents.

作用机制

5-Bromo-2-ethyl-1-benzothiophene is similar to other brominated benzothiophenes, such as 5-bromo-3-ethyl-2-methyl-1-benzothiophene and 5-bromo-2-methyl-1-benzothiophene. its unique combination of a bromine atom and an ethyl group at specific positions on the benzothiophene ring sets it apart. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties and applications of 5-bromo-2-ethyl-1-benzothiophene, the following structurally related benzothiophene derivatives are analyzed:

Table 1: Structural and Functional Comparison of Brominated Benzothiophene Derivatives

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility this compound: The ethyl group enhances lipophilicity, improving solubility in organic solvents (e.g., THF, DCM) compared to polar derivatives like the carboxylic acid analog . Its steric bulk may slow down electrophilic substitution reactions but facilitate directed metalation. 5-Bromo-benzo[b]thiophene-2-carboxylic acid: The carboxylic acid group increases polarity, making it soluble in polar aprotic solvents (e.g., DMSO). This derivative is prone to decarboxylation under acidic conditions .

Thermal and Physical Properties

- Derivatives with aromatic substituents (e.g., 4-chlorophenyl or benzyl groups) exhibit higher melting points due to strong intermolecular π-π stacking, whereas alkylated analogs (e.g., ethyl or bromomethyl) have lower melting points .

- The bromomethyl derivative (CAS 10133-22-9) is highly reactive, with a lower thermal stability compared to ethyl-substituted analogs .

Applications in Synthesis

- This compound : Ideal for palladium-catalyzed cross-coupling reactions to construct biaryl systems, leveraging the bromine’s reactivity and ethyl group’s directing effects.

- 5-Bromo-2-(4-chlorophenyl)benzo[b]thiophene : Used in organic electronics due to extended conjugation from the chlorophenyl group .

- 5-Bromo-benzo[b]thiophene-2-carboxylic acid : A precursor for amide/ester derivatives in medicinal chemistry .

生物活性

5-Bromo-2-ethyl-1-benzothiophene is a compound belonging to the benzothiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a bromine atom and an ethyl group attached to the benzothiophene structure. This unique configuration contributes to its biological activity.

Pharmacological Activities

Research indicates that benzothiophene derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds in this class have shown significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Antibacterial : Several studies have reported antibacterial properties against various strains of bacteria.

- Anticancer : Certain benzothiophene derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential in cancer therapy.

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Cell Cycle Arrest : Research has indicated that certain derivatives can cause cell cycle arrest in cancer cells, preventing their proliferation.

- Reactive Oxygen Species (ROS) Modulation : Compounds have been shown to reduce ROS levels, which are often elevated in cancerous cells.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various benzothiophene derivatives, including this compound. The results demonstrated a significant reduction in inflammation markers at specific dosages, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activity of this compound was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable zones of inhibition, indicating strong antibacterial properties .

Case Study 3: Anticancer Potential

A recent study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that this compound induced apoptosis and significantly inhibited cell growth in tested lines such as HeLa and A549 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。